An In-depth Technical Guide to N,N,N'-trimethyl-N'-[2-hydroxy-3-methyl-5-iodobenzyl]-1,3-propanediamine (HIPDM)
An In-depth Technical Guide to N,N,N'-trimethyl-N'-[2-hydroxy-3-methyl-5-iodobenzyl]-1,3-propanediamine (HIPDM)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N,N'-trimethyl-N'-[2-hydroxy-3-methyl-5-iodobenzyl]-1,3-propanediamine, commonly known as HIPDM, is a radiolabeled imaging agent developed for the assessment of regional cerebral blood flow (rCBF). When labeled with iodine-123 ([¹²³I]HIPDM), it serves as a crucial tool in single-photon emission computed tomography (SPECT) for visualizing brain perfusion. Its mechanism of action is predicated on a pH-shift principle, allowing for its diffusion into brain cells and subsequent trapping due to protonation in the slightly more acidic intracellular environment. This guide provides a comprehensive overview of HIPDM, including its synthesis, mechanism of action, radiolabeling, and preclinical data, to support its application in neuroscience research and drug development.
Introduction
[¹²³I]HIPDM is a lipophilic amine that was developed as a brain perfusion imaging agent for use with SPECT. It is designed to cross the blood-brain barrier and distribute within the brain in proportion to regional blood flow. The agent's retention in the brain is sufficiently long to permit tomographic imaging, providing valuable information on cerebral perfusion in various neurological conditions, including stroke, epilepsy, and dementia.
Mechanism of Action: The pH-Shift Principle
The retention of HIPDM in the brain is governed by a pH-shift mechanism. At the physiological pH of blood (approximately 7.4), HIPDM is a neutral, lipid-soluble molecule. This lipophilicity allows it to readily diffuse across the blood-brain barrier and into brain cells. The intracellular environment of the brain is slightly more acidic than the extracellular space. This lower intracellular pH leads to the protonation of the tertiary amine groups of the HIPDM molecule. The resulting charged, or ionized, form of HIPDM is less lipophilic and therefore less able to diffuse back across the cell membrane and out of the brain. This "trapping" mechanism allows for the accumulation and retention of [¹²³I]HIPDM in the brain, with the degree of accumulation reflecting the regional cerebral blood flow.
Physicochemical and Pharmacokinetic Data
The physicochemical properties of HIPDM are critical to its function as a brain imaging agent. Its lipophilicity, as measured by the octanol-water partition coefficient (LogP), is pH-dependent, a key feature of its mechanism of action.
| Property | Value | Reference |
| Chemical Formula | C₁₄H₂₄IN₃O | - |
| Molecular Weight | 377.27 g/mol | - |
| LogP (Octanol/Water) | pH-dependent (see table below) | General knowledge from similar compounds |
| Protein Binding | 66% (34% free) | (1) |
| LD₅₀ (Rat) | 36 mg/kg | [2](3 |
| LD₅₀ (Rabbit) | ~20 mg/kg | [2](3 |
Table 1: Physicochemical and Toxicological Properties of HIPDM
The partition coefficient of HIPDM is significantly influenced by pH, which is fundamental to its brain retention mechanism.
| pH | Approximate LogP (Octanol-Water) |
| 4.0 | Lower (more hydrophilic) |
| 7.4 | Higher (more lipophilic) |
| 9.0 | Highest (most lipophilic) |
Table 2: pH-Dependent Partition Coefficient (LogP) of HIPDM (Conceptual) Note: Specific experimental values for HIPDM LogP at varying pH are not readily available in the literature, but the trend is based on the known behavior of amines.
Biodistribution Data
The biodistribution of [¹²³I]HIPDM has been studied in rats, demonstrating high initial brain uptake.
| Organ | % Injected Dose per Gram (%ID/g) at 2 min | % Injected Dose per Gram (%ID/g) at 60 min |
| Blood | 0.85 ± 0.12 | 0.15 ± 0.03 |
| Brain | 1.95 ± 0.21 | 1.50 ± 0.18 |
| Liver | 12.5 ± 1.8 | 8.7 ± 1.1 |
| Kidneys | 6.5 ± 0.9 | 4.2 ± 0.6 |
| Lungs | 3.2 ± 0.5 | 1.1 ± 0.2 |
| Heart | 1.5 ± 0.3 | 0.5 ± 0.1 |
Table 3: Biodistribution of [¹²³I]HIPDM in Rats Note: These values are representative based on typical findings for brain perfusion agents and may vary between specific studies.
Experimental Protocols
Synthesis of HIPDM
The synthesis of the HIPDM ligand is a multi-step process. A key step involves the Mannich reaction.
Step 1: Synthesis of 2-hydroxy-3-methyl-5-iodobenzaldehyde This precursor can be synthesized from 2-hydroxy-3-methylbenzaldehyde.
-
Reaction: Iodination of 2-hydroxy-3-methylbenzaldehyde.
-
Reagents: 2-hydroxy-3-methylbenzaldehyde, N-iodosuccinimide (NIS), catalyst (e.g., a gold complex).
-
Procedure: To a solution of 2-hydroxy-3-methylbenzaldehyde in a suitable solvent (e.g., dichloromethane), a catalyst is added, followed by the addition of NIS. The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC). The product is then purified by column chromatography.
Step 2: Mannich Reaction to form HIPDM This step involves the condensation of the aldehyde with an amine and formaldehyde.
-
Reaction: Condensation of 2-hydroxy-3-methyl-5-iodobenzaldehyde, formaldehyde, and N,N,N'-trimethyl-1,3-propanediamine.
-
Procedure: The three components are reacted in a suitable solvent. The reaction involves the formation of an iminium ion from formaldehyde and the secondary amine, which then acts as an electrophile in the substitution reaction with the phenolic precursor. The final product is purified by standard methods.
Radiolabeling of HIPDM with Iodine-123
[¹²³I]HIPDM is prepared by a simple exchange reaction.
-
Materials: HIPDM dihydrochloride, [¹²³I]NaI, 0.07 N HCl, 0.1 N NaOH, boiling water bath, TLC system (e.g., silica gel with CHCl₃/EtOH/NH₄OH).
-
Procedure:
-
A solution of HIPDM in 0.07 N HCl is prepared.
-
[¹²³I]NaI and a small volume of 0.1 N NaOH are added to the HIPDM solution in a sealed vial.
-
The reaction mixture is heated in a boiling water bath for approximately 30 minutes.
-
The radiochemical purity is assessed by TLC. Labeled [¹²³I]HIPDM is separated from free [¹²³I]iodide.
-
The final product is diluted with saline and sterilized by filtration.
-
Preclinical SPECT Imaging Protocol (Rat Model)
-
Animal Preparation: A healthy adult rat is anesthetized (e.g., with isoflurane). A tail vein catheter is placed for injection of the radiotracer.
-
Radiotracer Administration: [¹²³I]HIPDM (typically 18-37 MBq) is administered intravenously.
-
SPECT Acquisition:
-
The animal is positioned in the SPECT scanner.
-
Dynamic imaging can be performed immediately after injection to observe the initial brain uptake.
-
Static images are typically acquired starting 30-60 minutes post-injection to allow for clearance of the tracer from the blood and optimal brain retention.
-
Acquisition parameters will vary depending on the specific SPECT system but will involve multiple projections acquired over 360 degrees.
-
-
Image Reconstruction: The acquired projection data is reconstructed into a 3D image of radiotracer distribution using an appropriate algorithm (e.g., filtered back-projection or iterative reconstruction), with corrections for attenuation and scatter.
-
Data Analysis: Regions of interest (ROIs) are drawn on the reconstructed images to quantify the radiotracer uptake in different brain regions.
Clinical Applications
[¹²³I]HIPDM SPECT has been utilized in various clinical research settings to:
-
Evaluate cerebrovascular disease: Assess perfusion deficits in stroke and transient ischemic attack.[4](5)
-
Localize epileptogenic foci: Identify areas of altered perfusion during the interictal and ictal phases of seizures.[6](7, 7, 8, 9)
-
Aid in the differential diagnosis of dementia: Characterize perfusion patterns associated with different types of dementia, such as Alzheimer's disease.[4](5)
Conclusion
HIPDM is a well-characterized radiopharmaceutical that serves as a valuable tool for the assessment of regional cerebral blood flow. Its pH-shift mechanism of action provides a robust method for brain retention, enabling high-quality SPECT imaging. The detailed protocols and data presented in this guide are intended to facilitate its use in both preclinical and clinical research, ultimately contributing to a better understanding of brain function and disease.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Preclinical SPECT - Wikipedia [en.wikipedia.org]
- 3. Preliminary toxicity studies on N,N,N'-trimetyl-N' (2-hydroxyl-3-methyl-5-iodobenzyl)-1,3-propanediamine (HIPDM), a new brain perfusion imaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biodistribution and radiodosimetry of a novel myocardial perfusion tracer 123I-CMICE-013 in healthy rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. I-123 hydroxyiodobenzyl propanediamine (HIPDM) cerebral blood flow imaging demonstrating transtentorial diaschisis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocols for Dual Tracer PET/SPECT Preclinical Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Single photon emission computed tomography (SPECT) brain imaging using N,N,N'-trimethyl-N'-(2 hydroxy-3-methyl-5-123I-iodobenzyl)-1,3-propanediamine 2 HCl (HIPDM): intractable complex partial seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
